molecular formula C17H31NO3 B1584240 N-Dodecanoyl-proline CAS No. 58725-39-6

N-Dodecanoyl-proline

Cat. No. B1584240
CAS RN: 58725-39-6
M. Wt: 297.4 g/mol
InChI Key: AJWFQCNUNFFTHX-UHFFFAOYSA-N
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Description

N-Dodecanoyl-proline is a chemical compound with the molecular formula C17H31NO3 . It is a derivative of proline, an amino acid, and has a molecular weight of 297.43 .


Synthesis Analysis

The synthesis of N-Dodecanoyl-proline involves the use of lauric acid to synthesize low-molecular-weight organogelators (LMOGs), derivatives of two endogenous (L)-alanine, (L)-leucine, and three exogenous (L)-valine, (L)-phenylalanine, and (L)-proline amino acids . The proline cycle is also involved in the biosynthesis of proline .


Molecular Structure Analysis

The crystal structures of a series of N-Dodecanoyl-L-amino acid derivatives have been successfully determined . The compounds form lamellar self-assemblies in crystals .


Chemical Reactions Analysis

Proline-based reactions are a powerful synthetic method complementary to metal- and enzyme-catalyzed reactions . The equilibrium properties of the proline catalyzed aldol reaction have been studied, leading to the quantification of the reaction reversibility and its correlation with the substrate electronic activation .


Physical And Chemical Properties Analysis

N-Dodecanoyl-proline has a density of 1.031 g/cm3 . The compounds form lamellar self-assemblies in crystals . The energetic landscapes of single crystals of a series of studied amphiphilic gelators have been analyzed to explore the gelling properties .

Scientific Research Applications

Polymer Synthesis and Properties

N-Dodecanoyl-proline has been utilized in the synthesis of polymers. Kawasaki and Komai (1983) demonstrated the polymerization of O-Acyl-hydroxy-L-prolines, including N-dodecanoyl-proline. They found that introducing various acyl groups, such as dodecanoyl, significantly impacted the physicochemical characteristics of the polymers, including their intrinsic viscosity, solubility in organic solvents, and film-forming ability (Kawasaki & Komai, 1983).

Conformational Studies in Oligopeptides

Research by Ishida et al. (2001) on N-dodecanoyl-proline oligopeptides revealed that long acyl chains, such as the dodecanoyl group, induce conformational changes in the peptide structure. These changes were observed both in solid-state and aqueous solutions, indicating the significant role of the dodecanoyl group in stabilizing certain conformations, akin to a right-handed helical structure in the poly-L-proline I type (Ishida et al., 2001).

Micellar Structure Analysis

Another study by Ishida et al. (2001) focused on the micellar structures formed by N-dodecanoyl-L-proline trimeric anions in an aqueous solution. Using small-angle neutron scattering analysis, they discovered that these anions may form spherical micelles with specific aggregation numbers. The oligopeptide portions of these micelles exhibited a poly-L-proline I-type helical structure saturated with water, highlighting the unique assembly characteristics imparted by the N-dodecanoyl group (Ishida et al., 2001).

Analytical and Chromatographic Applications

The chiral nature of N-dodecanoyl-proline has been leveraged in analytical chemistry. Ma and Ito (1995) utilized N-dodecanoyl-L-proline-3,5-dimethylanilide as a chiral selector in high-speed countercurrent chromatography for the separation of amino acid derivatives. They found that increasing the concentration of this compound in the stationary phase improved separation factors and peak resolution, indicating its potential as an effective chiral selector in chromatography (Ma & Ito, 1995).

Safety And Hazards

The safety data sheet for L(-)-Proline, a related compound, advises avoiding contact with skin and eyes, not to breathe dust, and to keep the compound in a dry place with the container tightly closed .

Future Directions

The proline cycle/proline-collagen regulatory axis is being studied for its relevance to human tumors and its potential as a target for cancer drug development . The presence of N-Dodecanoyl-homoserine lactone has been found to alter important pathways related to oxidative stress and stationary phase response in Salmonella , suggesting potential future directions for research.

properties

IUPAC Name

1-dodecanoylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-13-16(19)18-14-11-12-15(18)17(20)21/h15H,2-14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWFQCNUNFFTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974256
Record name 1-Dodecanoylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Dodecanoyl-proline

CAS RN

58725-39-6
Record name 1-Dodecanoylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-oxododecyl)-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Buchholz, B Schulte, J Gmehling… - Chemical Engineering …, 1998 - Wiley Online Library
… The other selector used (2S)-N-dodecanoyl-proline-3,5-dimethylanilide (CS2) belongs to the … Ma and Ito [5] kindly provided 2 g of (2S)-N-dodecanoyl-proline-3,5-dimethylanilide (CS2) …
Number of citations: 3 onlinelibrary.wiley.com
K Tang, G Sun, P Zhang, W Yang, C Zhou… - Tetrahedron: Asymmetry, 2015 - Elsevier
Enantiomers of equol were separated by recycling high-speed counter-current chromatography (HSCCC) using hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector. As a key …
Number of citations: 9 www.sciencedirect.com
CM Andersen - 2023 - search.proquest.com
… PS-750-M is an environmentally benign amphiphile composed of N-dodecanoyl proline and MPEG developed in the Handa lab to enable aqueous cross couplings and indole …
Number of citations: 3 search.proquest.com

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